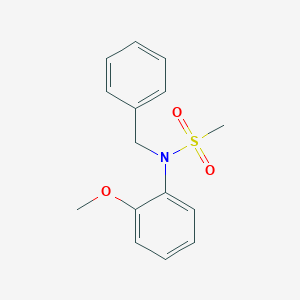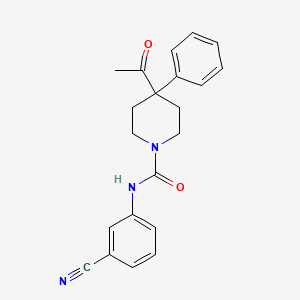![molecular formula C19H22N4O2 B5409573 1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5409573.png)
1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide, commonly known as PPC, is a cyclopropane-based compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule drug candidate that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of PPC is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PPC has also been shown to modulate the activity of the cannabinoid receptor CB1, which is involved in pain perception and inflammation. In addition, PPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in various diseases.
Biochemical and Physiological Effects:
PPC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. PPC has also been shown to reduce the expression of certain genes that are involved in the inflammatory response. In addition, PPC has been shown to reduce the activity of certain enzymes that are involved in the breakdown of cartilage, which can lead to joint damage in conditions such as osteoarthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPC is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. PPC has also been shown to exhibit potent anti-inflammatory and analgesic properties, making it a useful tool for studying the inflammatory response and pain perception. However, one limitation of PPC is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of PPC. One area of interest is the development of more potent and selective analogs of PPC, which could have improved efficacy and reduced side effects. Another area of interest is the investigation of the neuroprotective effects of PPC in more detail, with a focus on its potential use in the treatment of neurodegenerative diseases. Furthermore, the potential use of PPC in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
PPC can be synthesized using a multi-step synthetic route that involves the reaction of 4-phenyl-1H-pyrazole-5-carboxylic acid with 1-boc-piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with cyclopropanecarbonyl chloride to obtain PPC. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
PPC has been extensively studied in various scientific research applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. PPC has also been investigated for its anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, PPC has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c20-17(24)19(8-9-19)18(25)23-10-6-14(7-11-23)16-15(12-21-22-16)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H2,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJKVVLHPIVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C(=O)C4(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5409512.png)
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5409523.png)
![N-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5409527.png)
![1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone (4-tert-butylphenyl)hydrazone](/img/structure/B5409533.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5409537.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![5-[(5-methyl-2-thienyl)methylene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5409555.png)
![4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine](/img/structure/B5409558.png)
![4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409561.png)
![N,N,N',N'-tetramethyl-7-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5409576.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-chlorobenzamide](/img/structure/B5409583.png)
![methyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5409592.png)